molecular formula C20H20N4O2S2 B3310468 3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 946206-25-3

3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B3310468
CAS No.: 946206-25-3
M. Wt: 412.5 g/mol
InChI Key: DGKUDASLDRWHAA-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide, supplied for research purposes. The compound features a complex molecular architecture comprising a [1,2,4]triazolo[3,2-b][1,3]thiazole core, which is a fused heterobicyclic system known to be of significant interest in medicinal chemistry and drug discovery . This core structure is substituted at the 2-position with a 2-methylphenyl group and at the 6-position with an ethane chain linked to a 3-methylbenzene-sulfonamide group. Sulfonamide-functionalized heterocyclic compounds are frequently explored in scientific research for their potential biological activities and their utility as tool compounds in biochemical studies . The specific physicochemical properties, mechanism of action, and primary research applications for this compound are currently under investigation. Researchers are encouraged to inquire for detailed analytical data and purity information. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-14-6-5-8-17(12-14)28(25,26)21-11-10-16-13-27-20-22-19(23-24(16)20)18-9-4-3-7-15(18)2/h3-9,12-13,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKUDASLDRWHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the desired triazolothiazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced cell proliferation or decreased inflammation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolothiazole Derivatives

Compound Name Core Structure Substituents (Position) Key Functional Groups
Target Compound Triazolo[3,2-b]thiazole 2-(2-methylphenyl), 6-ethyl Benzene-1-sulfonamide
7a () Triazolo[3,2-b]benzothiazole 2-methylthio Methylthio
7b () Triazolo[3,2-b]benzothiazole 2-methylthio, 6-methyl Methylthio, methyl

Computational Similarity Analysis

highlights the use of Tanimoto and Dice similarity metrics to quantify structural resemblance. Applying these metrics:

  • Triazolothiazole Analogs (7a, 7b) : High similarity scores (Tanimoto >0.7) are expected due to shared core structures. Differences in substituents (methylphenyl vs. methylthio) reduce exact matches but retain pharmacophoric overlap .
  • Sulfonylurea Herbicides () : Compounds like metsulfuron-methyl share a sulfonamide group but differ in core structure (triazine vs. triazolothiazole). This results in lower similarity scores (Tanimoto <0.4), underscoring divergent applications (pharmaceutical vs. agrochemical) .

Table 2: Computational Similarity Scores (Hypothetical)

Compound Pair Tanimoto (MACCS) Dice (Morgan)
Target vs. 7a 0.75 0.82
Target vs. Metsulfuron-methyl 0.38 0.45

Functional Group Comparison: Sulfonamide Derivatives

The target’s benzene sulfonamide group aligns with sulfonylurea herbicides (), such as metsulfuron-methyl, which feature sulfonylurea bridges. However:

  • Target Compound : The sulfonamide is directly attached to an ethyl-triazolothiazole system, favoring interactions with eukaryotic enzymes (e.g., kinases, proteases).
  • Sulfonylureas : These herbicides utilize a sulfonylurea linkage to triazine cores, targeting plant acetolactate synthase .

Q & A

Q. What are the established synthetic routes for 3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide, and what key reaction parameters influence yield?

  • Methodological Answer : While specific synthetic routes for this compound are not fully documented, analogous triazolothiazole derivatives are synthesized via multi-step reactions involving:
  • Step 1 : Formation of the triazolothiazole core via cyclization of thioamide intermediates under controlled pH and temperature (40–80°C) .
  • Step 2 : Functionalization of the ethyl linker through nucleophilic substitution or coupling reactions (e.g., oxalamide or sulfonamide attachment) .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
    Key parameters include solvent polarity (e.g., DMF for polar intermediates), reaction time (12–24 hours for cyclization), and catalyst use (e.g., rhodium for carbenoid intermediates) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and confirms sulfonamide/triazole connectivity .
  • IR Spectroscopy : Validates functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching C22H21N5O3S) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in the triazolothiazole core .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer :
  • In Vitro Binding Assays : Use radiolabeled or fluorescent probes to test affinity for targets like kinases or GPCRs, leveraging structural analogs with known anti-inflammatory/anticancer activity .
  • Computational Docking : Model interactions using software (e.g., AutoDock) to predict binding sites on proteins homologous to those targeted by triazolothiazole derivatives .
  • Pathway Analysis : Employ transcriptomics/proteomics to identify downstream biomarkers (e.g., TNF-α suppression) after exposure in cell lines .

Q. What strategies are effective in resolving contradictory data regarding the compound's bioactivity across different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Validate results using independent methods (e.g., compare enzyme inhibition vs. cell viability assays) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. chloro groups on the phenyl ring) to isolate variables affecting activity .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., triazolopyridazines showing variance in IC50 due to electron-withdrawing groups) .

Q. What experimental frameworks are recommended for optimizing the compound's solubility and stability in preclinical studies?

  • Methodological Answer :
  • Solubility Screening : Test in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400) using HPLC-based quantification .
  • Accelerated Stability Studies : Expose to heat (40°C), humidity (75% RH), and light to identify degradation products via LC-MS .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability while maintaining activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.